
D-Glyceric acid (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glyceric acid (sodium) is the sodium salt of D-Glyceric acid, a three-carbon sugar acid with the chemical formula C3H6O4. It is a chiral compound, meaning it has two enantiomers: D-Glyceric acid and L-Glyceric acid. D-Glyceric acid (sodium) is commonly used in organic synthesis and as a plant growth regulator. It is soluble in water and exhibits weak acidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glyceric acid (sodium) can be synthesized through the oxidation of glycerol. One common method involves the use of nitric acid as an oxidant. The reaction proceeds as follows: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] This reaction can also be catalyzed using platinum-based catalysts under base-free conditions .
Industrial Production Methods
Industrial production of D-Glyceric acid (sodium) often involves biotechnological processes. Acetic acid bacteria, such as Gluconobacter frateurii, can transform glycerol into D-Glyceric acid under aerobic conditions. Optimization of initial glycerol concentration and aeration rate can yield more than 80 g/L of D-Glyceric acid . Another method involves the use of Escherichia coli engineered to produce D-Glyceric acid from D-Galacturonate .
Chemical Reactions Analysis
Types of Reactions
D-Glyceric acid (sodium) undergoes various chemical reactions, including:
Oxidation: Oxidation of glycerol to produce D-Glyceric acid.
Reduction: Reduction reactions involving its derivatives.
Substitution: Substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Nitric acid, platinum-based catalysts.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various organic reagents depending on the desired product.
Major Products Formed
Oxidation: D-Glyceric acid.
Reduction: Reduced derivatives of D-Glyceric acid.
Substitution: Various substituted glyceric acid derivatives.
Scientific Research Applications
D-Glyceric acid (sodium) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst or reducing agent.
Biology: Acts as a plant growth regulator, promoting plant growth.
Medicine: Investigated for its potential biological activities and therapeutic applications.
Industry: Used in the production of bio-related functional materials, such as surfactants and enzyme inhibitors
Mechanism of Action
The mechanism by which D-Glyceric acid (sodium) exerts its effects involves its interaction with various molecular targets and pathways. In plants, it promotes growth by acting as a plant growth regulator. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
L-Glyceric acid: The enantiomer of D-Glyceric acid.
Tartronic acid: A related three-carbon sugar acid.
Glyceraldehyde: An intermediate in the oxidation of glycerol.
Uniqueness
D-Glyceric acid (sodium) is unique due to its specific chiral configuration and its ability to be produced biotechnologically. Its applications in organic synthesis, plant growth regulation, and bio-related materials make it a versatile compound .
Properties
Molecular Formula |
C3H5NaO4 |
|---|---|
Molecular Weight |
128.06 g/mol |
IUPAC Name |
sodium;(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m1./s1 |
InChI Key |
IUEMQUIQAPPJDL-HSHFZTNMSA-M |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-bromophenol](/img/structure/B12366087.png)
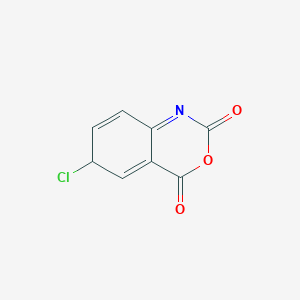
![(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1,20-bis[(4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaene-1,20-dione](/img/structure/B12366089.png)
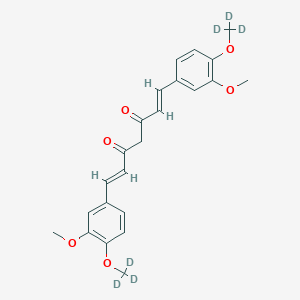
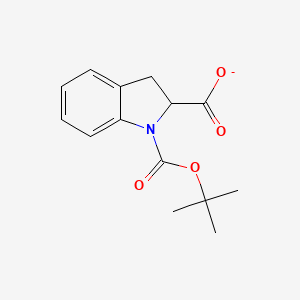

![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B12366118.png)
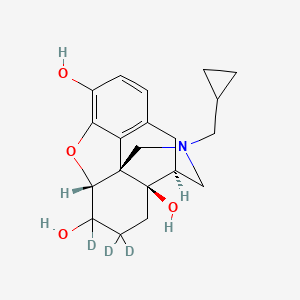
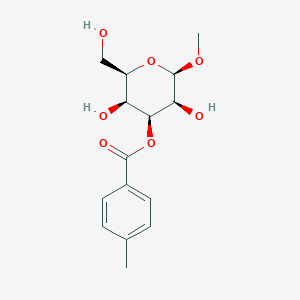
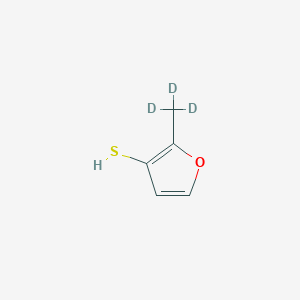
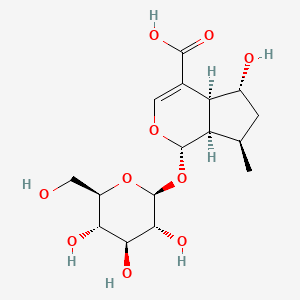

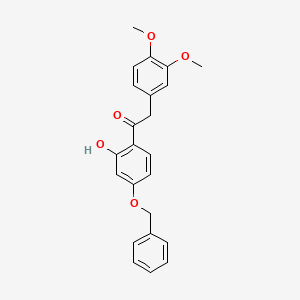
![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
